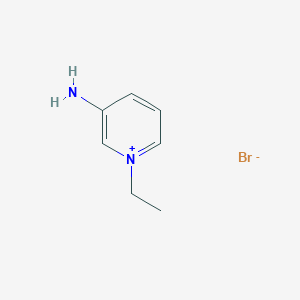
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholine ring and hydroxyl group in its structure suggests that it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Hydroxyl Group: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and morpholine ring could play crucial roles in binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-methylpyridin-4(1H)-one: Lacks the morpholine ring.
3-Hydroxy-2-methyl-1-(piperidin-4-yl)pyridin-4(1H)-one: Contains a piperidine ring instead of morpholine.
4-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-3(1H)-one: Hydroxyl group at a different position.
Uniqueness
The presence of both the hydroxyl group and the morpholine ring in 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one makes it unique compared to similar compounds. These functional groups may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
326590-54-9 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-morpholin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H14N2O3/c1-8-10(14)9(13)2-3-12(8)11-4-6-15-7-5-11/h2-3,14H,4-7H2,1H3 |
Clé InChI |
FIKLJMXKFJUAMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1N2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


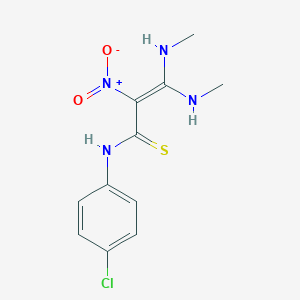
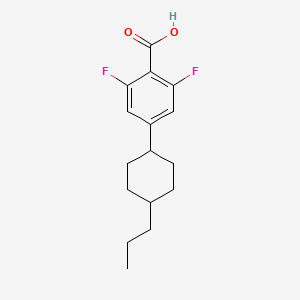
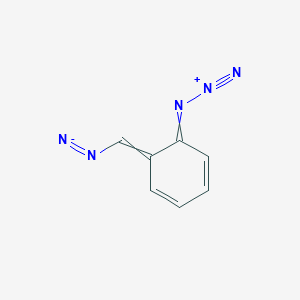
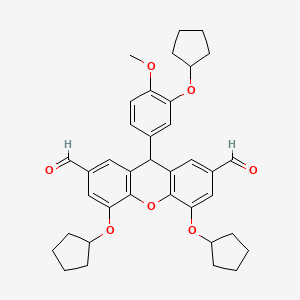

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

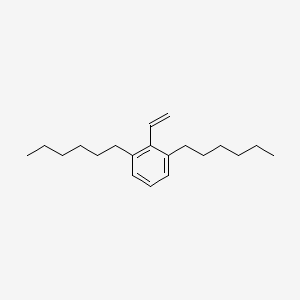
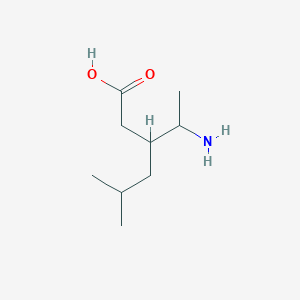

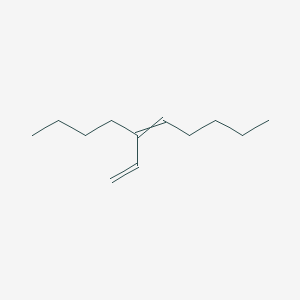
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
